(3R)-hydroxy-beta-ionone
Description
Chemical Class and Stereoisomerism of (3R)-hydroxy-beta-ionone
This compound belongs to the class of organic compounds known as sesquiterpenoids, which are terpenes composed of three isoprene (B109036) units. foodb.cahmdb.ca More specifically, it is classified as a C13-norisoprenoid. The structure of this compound features a hydroxyl group at the third carbon position of the beta-ionone (B89335) ring, leading to stereoisomerism. The "(3R)" designation specifies the absolute configuration of the chiral center at this position, indicating that the hydroxyl group is oriented in a particular three-dimensional arrangement. This stereochemistry is crucial as it dictates the molecule's biological activity and its interactions with other molecules. The compound also has a stereoisomer, (3S)-hydroxy-beta-ionone, which has the opposite configuration at the third carbon. thieme-connect.com
Significance in Natural Products and Bioactive Compounds
This compound is a significant compound found in a variety of natural sources. It is recognized as a derivative of the oxidative cleavage of (3R)-β-Cryptoxanthin, a process catalyzed by the carotenoid cleavage oxygenase RdCCD1. lookchem.com This compound has been identified in several plants, including Prunus spinosa and Prunus persica. nih.gov It is also found in foods such as green and red bell peppers, and kidney beans (Phaseolus vulgaris). hmdb.ca
The significance of this compound extends to its role as a precursor in the synthesis of important carotenoids like (3R,3′R)-zeaxanthin and (3R)-β-cryptoxanthin. thieme-connect.comgoogle.com These carotenoids are known for their antioxidant and anti-inflammatory properties. thieme-connect.com Furthermore, this compound itself exhibits notable bioactivity. Research has demonstrated its anti-inflammatory potential by showing it can decrease the transendothelial migration of monocytes, which is a key process in inflammatory conditions like atherosclerosis. mdpi.com It has also been found to inhibit the proliferation and migration of squamous cell carcinoma cells, inducing apoptosis and cell cycle arrest. nih.gov Additionally, it has shown allelopathic activity, meaning it can inhibit the growth of other plants, suggesting its potential use as a natural herbicide. mdpi.com
Overview of Current Research Landscape and Future Trajectories
The current research on this compound is multifaceted, exploring its biosynthesis, bioactivity, and potential applications. Scientists are investigating its synthesis from readily available precursors like (±)-α-ionone to simplify the production of optically active carotenoids. thieme-connect.comresearchgate.netthieme-connect.com There is also a focus on enzymatic synthesis, using enzymes like lutein (B1675518) cleavage dioxygenase to produce this compound from lutein. mdpi.com
The bioactive properties of this compound are a major area of investigation. Studies are delving into its anti-inflammatory mechanisms, particularly its effect on signaling pathways like the IκB-α/NF-κB pathway. mdpi.com Its anticancer properties are also being explored, with research focusing on its ability to induce apoptosis in cancer cells. nih.gov Moreover, its allelopathic effects are being studied for the development of bioherbicides. mdpi.com
Future research is likely to continue exploring the therapeutic potential of this compound, particularly in the context of inflammatory diseases and cancer. Further investigation into its biosynthetic pathways in different organisms could lead to more efficient production methods. Additionally, its role in plant defense and as a signaling molecule warrants further study to fully understand its ecological significance. The development of novel applications in the flavor, fragrance, and cosmetic industries also remains a promising avenue for future research. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h5-6,11,15H,7-8H2,1-4H3/b6-5+/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZSVYKDDZRQY-MVIFTORASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1)O)(C)C)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1)O)(C)C)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80456187 | |
| Record name | Apo-9-zeaxanthinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50281-38-4 | |
| Record name | Apo-9-zeaxanthinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80456187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxy-beta-ionone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036821 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthetic Pathways and Metabolic Roles of 3r Hydroxy Beta Ionone
The C13-norisoprenoid (3R)-hydroxy-β-ionone is a naturally occurring chemical compound found in various plants. It serves as a significant intermediate in the intricate metabolic network of carotenoids, which are vital pigments for photosynthesis and precursors to essential molecules like vitamin A. The biosynthesis of (3R)-hydroxy-beta-ionone is a finely regulated process involving specific enzymatic reactions that catabolize larger carotenoid molecules.
Synthetic and Biotechnological Production Strategies
Chemoenzymatic and Chemical Synthesis Approaches for (3R)-hydroxy-beta-ionone
Chemical and chemoenzymatic methods provide robust and scalable routes to this compound, often starting from readily available precursors. These approaches are designed to control the stereochemistry at the C3 position, which is crucial for the desired biological and sensory properties.
A common strategy for synthesizing this compound involves a multi-step process starting from the inexpensive and commercially available (rac)-α-ionone. google.com This process can be outlined in several key stages. Initially, the carbonyl group of (rac)-α-ionone is protected, for example, by forming a ketal using ethylene glycol, to yield α-ionone ketal in a nearly quantitative yield. google.com This is followed by the introduction of a keto group at the 3-position to form 3-keto-α-ionone ketal. google.com
Table 1: Key Steps in the Synthesis of (rac)-3-Hydroxy-β-ionone from (rac)-α-Ionone
| Step | Reactant | Reagent/Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | (rac)-α-Ionone | Ethylene glycol | α-Ionone ketal | ~100% |
| 2 | α-Ionone ketal | Oxidation | 3-Keto-α-ionone ketal | - |
| 3 | 3-Keto-α-ionone ketal | K-SELECTRIDE™ | 3-Hydroxy-α-ionone ketal | 85% |
| 4 | 3-Hydroxy-α-ionone ketal | Dilute HCl | 3-Hydroxy-α-ionone | - |
| 5 | 3-Hydroxy-α-ionone | Methanolic KOH | (rac)-3-Hydroxy-β-ionone | 65% |
To obtain the enantiomerically pure this compound from the racemic mixture produced by chemical synthesis, enzyme-mediated kinetic resolution is a highly effective technique. google.com This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially react with one enantiomer over the other. jocpr.com Lipases are widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. mdpi.com
In the case of (rac)-3-hydroxy-β-ionone, a lipase such as Lipase PS from Pseudomonas cepacia can be used to selectively acylate the (3R)-enantiomer. google.compolimi.it This results in the formation of (3R)-3-acetoxy-β-ionone, leaving the unreacted (3S)-3-hydroxy-β-ionone. google.com The separation of the acetylated (3R)-enantiomer from the unreacted (3S)-alcohol allows for the isolation of each enantiomer in high optical purity. This enzymatic resolution has been reported to achieve an enantiomeric excess (ee) of 96%. google.com The (3R)-3-acetoxy-β-ionone can then be hydrolyzed to yield the desired this compound.
Hydroboration-oxidation is another chemical method that has been explored for the synthesis of hydroxy-ionones. wikipedia.org This two-step reaction involves the addition of a borane reagent across a double bond, followed by oxidation, typically with hydrogen peroxide, to introduce a hydroxyl group. organic-chemistry.org This reaction is known for its anti-Markovnikov regioselectivity and syn-stereospecificity. wikipedia.org
One reported synthesis route utilized 3,4-dehydro-β-ionone as a starting material. google.com After protecting the ketone as a ketal, hydroboration with borane-dimethyl sulfide was performed. This was reported to yield a mixture of (3R)-3-hydroxy-β-ionone ketal (75%) and (4R)-4-hydroxy-β-ionone ketal (25%). google.com The (3R)-3-hydroxy-β-ionone ketal could then be isolated and deprotected to afford this compound. google.com However, subsequent research has indicated that this specific hydroboration may not be as stereospecific as initially claimed, potentially leading to a racemic mixture of 3-hydroxy-β-ionone. google.com This highlights the challenges in achieving high stereoselectivity through purely chemical hydroboration routes without chiral directing groups or reagents.
Biocatalytic Production and Metabolic Engineering
Biocatalytic approaches offer a promising alternative to chemical synthesis, leveraging the high specificity of enzymes to produce this compound from natural precursors. These methods are often considered more sustainable and can directly yield the desired enantiomer.
A key biocatalytic strategy involves the enzymatic cleavage of carotenoids, which are abundant natural pigments. Carotenoid cleavage dioxygenases (CCDs) are a family of non-heme iron-containing enzymes that catalyze the oxidative cleavage of double bonds in carotenoid backbones. nih.gov This process generates smaller, often aromatic, compounds known as apocarotenoids, which include various ionones. researchgate.net
Recently, a novel lutein (B1675518) cleavage dioxygenase (EhLCD) was identified and characterized from the bacterium Enterobacter hormaechei YT-3. mdpi.comresearchgate.net This enzyme demonstrates the ability to convert lutein directly into 3-hydroxy-β-ionone. mdpi.com The enzyme exhibits high specificity for carotenoid substrates that possess 3-hydroxy-ionone rings, with its highest activity towards lutein, followed by zeaxanthin, β-cryptoxanthin, and β-carotene. mdpi.comresearchgate.net
EhLCD is a Fe²⁺-dependent protein with a molecular mass of approximately 50 kDa. mdpi.comresearchgate.net Isotope-labeling experiments have confirmed that it functions as a dioxygenase, incorporating oxygen from O₂ into the 3-hydroxy-β-ionone product. mdpi.com This discovery of a bacterial lutein cleavage dioxygenase presents a significant advancement for the biotechnological production of 3-hydroxy-β-ionone. mdpi.com
Table 2: Properties and Activity of Lutein Cleavage Dioxygenase (EhLCD)
| Property | Value/Description | Reference |
|---|---|---|
| Source Organism | Enterobacter hormaechei YT-3 | mdpi.com |
| Molecular Mass | ~50 kDa | mdpi.com |
| Cofactor | Fe²⁺ | mdpi.com |
| Optimal pH | 8.0 | mdpi.com |
| Optimal Temperature | 45 °C | mdpi.com |
| Primary Substrate | Lutein | mdpi.com |
| Product | 3-Hydroxy-β-ionone | mdpi.com |
To make biocatalytic production economically viable, optimization of the fermentation process is crucial. scispace.comnih.gov This involves fine-tuning various parameters to maximize the yield and productivity of the desired compound. For the production of 3-hydroxy-β-ionone using enzymes like EhLCD, this would involve optimizing the conditions for both enzyme expression and the biocatalytic conversion itself.
For the EhLCD-catalyzed conversion of lutein, key parameters have been optimized in vitro. The ideal concentrations of the substrate (lutein), the enzyme, and the surfactant Tween 40 (used to improve substrate solubility) were determined to be 60 μM, 1.5 U/mL, and 2% (w/v), respectively. mdpi.com Under these optimized conditions, a production of 637.2 mg/L of 3-hydroxy-β-ionone from 2000 mg/L of lutein was achieved, corresponding to a conversion rate of 87.0%. mdpi.com
Genetic Manipulation of Microbial Hosts for Heterologous Expression (e.g., Yarrowia lipolytica, Escherichia coli)
The microbial production of this compound through heterologous expression in genetically manipulated hosts is an emerging field of interest, primarily leveraging the well-established platforms of Yarrowia lipolytica and Escherichia coli. The strategies predominantly revolve around a two-step process: the initial biosynthesis of the precursor, β-ionone, followed by a specific hydroxylation step to yield the desired 3-hydroxy derivative.
The oleaginous yeast Yarrowia lipolytica has been recognized as a promising chassis for the production of terpenoids, including β-ionone, due to its ability to supply a high flux of the precursor acetyl-CoA. nih.gov Genetic engineering efforts in Y. lipolytica have focused on the heterologous expression of genes for the β-carotene biosynthesis pathway, followed by the introduction of a carotenoid cleavage dioxygenase (CCD) to produce β-ionone. researchgate.netfrontiersin.org While high titers of β-ionone have been achieved in engineered Y. lipolytica, the direct microbial synthesis of this compound from a simple carbon source has not been extensively documented. frontiersin.org
Escherichia coli has also been successfully engineered for the production of β-ionone. mdpi.com The strategies in E. coli often involve the introduction of the mevalonate (B85504) (MVA) pathway for the supply of isoprenoid precursors and the expression of a carotenoid cleavage dioxygenase. mdpi.com
The subsequent conversion of β-ionone to this compound is a significant challenge, with a key focus on identifying and expressing enzymes with the desired regioselectivity and stereoselectivity. Cytochrome P450 monooxygenases (P450s) are a class of enzymes known for their ability to catalyze the hydroxylation of a wide range of substrates, including terpenes. rsc.orgmdpi.com
Research has demonstrated the use of recombinant E. coli whole-cell systems expressing P450s for the hydroxylation of ionones. rsc.org For instance, cytochromes P450 SU1 and SU2, and P450 SOY, when over-expressed in E. coli with their corresponding ferredoxins, were shown to hydroxylate both α-ionone and β-ionone with a high degree of regioselectivity. rsc.org However, a common outcome of β-ionone hydroxylation by several microbial P450s is the formation of 4-hydroxy-β-ionone. nih.govnih.gov
The wild-type cytochrome P450 BM-3 from Bacillus megaterium, for example, displays low activity for β-ionone hydroxylation. nih.gov Through protein engineering, including site-directed and random mutagenesis, variants of P450 BM-3 have been created with significantly increased activity towards β-ionone. nih.gov While these engineered enzymes demonstrated high regioselectivity for the 4-position of the β-ionone ring, one mutant did show moderate enantioselectivity in the formation of (R)-4-hydroxy-β-ionone. nih.gov
A patent has described a chemoenzymatic approach for the synthesis of (3R)-3-hydroxy-β-ionone, which involves the resolution of a racemic mixture of 3-hydroxy-β-ionone through enzyme-mediated acylation. google.com This highlights a biotechnological strategy to obtain the specific (3R)-enantiomer, although it is not a direct fermentation process.
The data from these studies are summarized in the interactive data tables below.
Research Findings on Microbial Hydroxylation of β-Ionone
| Microbial Host | Expressed Enzyme(s) | Substrate | Primary Product(s) | Key Findings | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Cytochrome P450 SU1, SU2, SOY and their cognate ferrodoxins | β-ionone | Mono-hydroxylated derivatives | Demonstrated high regioselectivity in the hydroxylation of β-ionone. | rsc.org |
| Escherichia coli | Engineered Cytochrome P450 BM-3 (mutants) | β-ionone | 4-hydroxy-β-ionone | Mutagenesis significantly increased hydroxylation activity. The R47L/Y51F/F87V mutant showed moderate enantioselectivity, producing (R)-4-hydroxy-β-ionone. | nih.gov |
| Escherichia coli | Cytochrome P450 CYP101D5 from Sphingomonas echinoides | β-ionone | 4-hydroxy-β-ionone | The enzyme was capable of hydroxylating β-ionone to 4-hydroxy-β-ionone. | nih.gov |
Biological Activities and Molecular Mechanisms
Anti-Proliferative and Apoptotic Effects of (3R)-hydroxy-beta-ionone
Studies have demonstrated that this compound exhibits significant anti-cancer properties, primarily through the inhibition of cell growth and the induction of programmed cell death, or apoptosis, in malignant cells. nih.govnih.gov
This compound has been shown to effectively retard the proliferation and colony formation of human squamous cell carcinoma (SCC15) cells. nih.govnih.govwaocp.com In vitro studies found that the compound significantly inhibited the growth of SCC15 cancer cells. nih.gov The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined for this compound in this cell line. nih.govresearchgate.net
Table 1: Inhibitory Effect of this compound on SCC15 Cell Line
| Compound | Cell Line | IC50 Value (µg/mL) |
| This compound | SCC15 | 243.22 nih.gov |
This anti-proliferative activity extends to inhibiting the ability of cancer cells to form colonies, a crucial step in tumor growth and metastasis. nih.govnih.gov Treatment with this compound resulted in a notable reduction in both colony formation and cell migration in SCC15 cells. nih.govwaocp.com
A key mechanism behind the anti-cancer effect of this compound is its ability to induce apoptosis. nih.govnih.govresearchgate.net This process is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. mdpi.com Research shows that this compound treatment shifts this balance in favor of apoptosis. nih.govnih.gov
Specifically, the compound was observed to upregulate the expression of the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net An increased Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the mitochondrial membrane, a key step in the intrinsic pathway of apoptosis. nih.govijper.org Furthermore, this compound treatment leads to an increase in cleaved caspase-3. nih.govnih.gov Caspases are a family of proteases that act as central executioners of apoptosis; caspase-3 activation is a hallmark of the final stages of this cell death process. mdpi.comdovepress.com This modulation of key regulatory proteins confirms that this compound induces apoptosis in squamous cell carcinoma cells. nih.govnih.gov
In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle in cancer cells. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; its dysregulation is a fundamental characteristic of cancer. nih.gov
Anti-Inflammatory Properties and Immunomodulation
Beyond its anti-cancer effects, this compound possesses potent anti-inflammatory properties. nih.govnih.gov It modulates the inflammatory response by targeting key steps in the inflammatory cascade, including the production of signaling molecules and the movement of immune cells.
This compound has been shown to significantly decrease the levels of pro-inflammatory mediators in an experimental model of inflamed human endothelial cells. nih.govnih.gov Treatment with the compound resulted in reduced production of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), as well as the chemokine Monocyte Chemoattractant Protein-1 (MCP-1). nih.gov These molecules play a crucial role in orchestrating and amplifying the inflammatory response. nih.gov The mechanism for this reduction involves the inhibition of the IκB-α/NF-κB signaling pathway, a central pathway that controls the gene expression of many inflammatory mediators. nih.gov
A critical event in the inflammatory process is the adhesion of leukocytes (immune cells) to the endothelial cells lining blood vessels, followed by their migration into the affected tissue. nih.gov this compound interferes with this process by downregulating the expression of key adhesion molecules on the surface of endothelial cells. nih.gov
Research has shown that the compound decreases the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1), Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1). nih.gov By reducing the levels of these molecules, this compound effectively attenuates the adhesion of monocytes to the endothelial layer and subsequently decreases their transmigration across it. nih.govnih.gov This action suggests that this compound can help reduce the progression of diseases involving endothelial inflammation. nih.govnih.gov
Signaling Pathway Modulation (e.g., NF-κB Pathway)
This compound (3-HBI) has been identified as a modulator of significant cellular signaling pathways, particularly the TGF-β/Smad pathway. Research demonstrates that 3-HBI can suppress the progression of triple-negative breast cancer by inducing apoptosis and blocking the epithelial-mesenchymal transition (EMT) mediated by this pathway mdpi.com. In studies on liver fibrosis, 3-HBI was found to inhibit the activation of hepatic stellate cells and reduce the production of pro-fibrotic substances by modulating the TGF-β/SMAD2/3 signaling pathway researchgate.net. Molecular docking studies have confirmed a high binding affinity of 3-HBI for key proteins within this pathway researchgate.net.
While the parent compound β-ionone and other related molecules like β-hydroxybutyrate have been shown to influence the NF-κB signaling pathway, which is crucial in inflammatory responses nih.govnih.gov, direct evidence specifically linking this compound to the modulation of the NF-κB pathway is not yet extensively documented. However, its demonstrated ability to interfere with other critical pathways like TGF-β/Smad highlights its potential as a bioactive molecule with therapeutic applications mdpi.comresearchgate.net.
Ecological and Allelopathic Roles in Plant Systems
This compound is a C13-norisoprenoid derived from the cleavage of carotenoids like zeaxanthin and plays a crucial role in how plants interact with their environment mdpi.com.
Phytotoxic Effects as Plant Growth Inhibitors (e.g., Cress Seedling Growth)
This compound exhibits potent phytotoxic and allelopathic properties, acting as a significant plant growth inhibitor. Its effects have been extensively studied on the seedling growth of cress (Lepidium sativum). The compound demonstrates stronger allelopathic effects compared to similar substances like cis-3-hydroxy-α-ionone and loliolide mdpi.comresearchgate.net.
The inhibitory action is concentration-dependent. For instance, at a concentration of 0.0003 M, this compound restricted the shoot and root growth of cress seedlings to 40.24% and 33.28% of the control, respectively mdpi.com. At a higher concentration of 0.0015 M, the inhibition was even more pronounced, with seedling growth reduced to 11.53% for shoots and 8.37% for roots compared to the control mdpi.com. Exogenously applied this compound has been shown to inhibit the growth of cress hypocotyls and roots at concentrations greater than 1 µM and 3 µM, respectively nih.govnih.gov.
The concentrations required for 50% growth inhibition (I₅₀ values) further underscore its potency.
Table 1: Phytotoxic Effect of this compound on Cress (Lepidium sativum) Seedling Growth
| Plant Part | I₅₀ Value (mM) | Concentration (M) | % Inhibition of Growth (vs. Control) | Source |
|---|---|---|---|---|
| Hypocotyl | 0.05 | 0.0003 | 59.76% | mdpi.comresearchgate.net |
| Root | 0.07 | 0.0003 | 66.72% | mdpi.comresearchgate.net |
| Hypocotyl | Not specified | 0.0015 | 88.47% | mdpi.com |
These findings indicate that this compound is a powerful natural herbicide, contributing significantly to the allelopathic nature of plants that produce it mdpi.com.
Involvement in Plant Defense Responses and Inter-species Interactions
This compound is a key mediator in plant defense and competition. The moss Rhynchostegium pallidifolium, which often forms large, pure colonies, secretes this compound into its environment to inhibit the growth of nearby competing plants nih.govnih.gov. It is estimated that this compound is responsible for 46-64% of the observed growth inhibition of cress seedlings by the moss, confirming its crucial role in the moss's allelopathic activity and its ability to dominate its habitat nih.govnih.govresearchgate.net.
More broadly, ionones and other apocarotenoids function as defense compounds in plants nih.govnih.gov. The parent compound, β-ionone, has been shown to possess antibacterial and fungicidal properties and can induce resistance against pathogenic fungi like Botrytis cinerea in various plants by modulating phytohormone levels nih.govresearchgate.net. As a volatile organic compound (VOC), β-ionone is also involved in interspecific plant communication, where volatiles from one plant can trigger physiological responses in a neighboring plant nih.govnih.gov. This suggests that this compound is part of a sophisticated chemical defense and communication system that helps plants survive and compete researchgate.netcarotenoiddb.jp.
Role as Chemical Cues in Insect Behavior
Volatile organic compounds produced by plants, including ionones, serve as critical chemical cues that influence insect behavior. The parent compound, β-ionone, is well-documented as a semiochemical that can act as either an attractant or a repellent nih.govresearchgate.net.
Research has shown that β-ionone functions as a feeding deterrent to various insects, including red-legged earth mites (Halotydeus destructor) and flea beetles nih.govmdpi.comresearchgate.net. The crucifer flea beetle, for instance, showed a potent behavioral response to β-ionone compared to other plant volatiles mdpi.com. These findings establish β-ionone's role in plant defense mechanisms against herbivores nih.gov. As a hydroxylated derivative, this compound likely shares or possesses similar functions as a chemical cue, contributing to the plant's chemical defense arsenal against insects, although specific studies on its direct effects on insect behavior are less common than those for β-ionone.
Natural Occurrence and Ecological Distribution
Distribution in Plant Species and Edible Sources
The compound is found in numerous plants, including a range of common fruits, vegetables, and medicinal herbs.
(3R)-hydroxy-beta-ionone has been identified in several edible and medicinal plants. Research has confirmed its presence in the leaves of Moringa oleifera, a plant known for its nutritional and medicinal properties. nih.govgoogle.comresearchgate.net It has also been isolated from Phaseolus vulgaris (kidney bean). hmdb.ca
Further studies have reported its occurrence in various species of peppers, including green, red, orange, and Italian sweet red peppers (Capsicum annuum). hmdb.ca The compound has also been identified as a constituent of Euphorbia esula and has been isolated from Elaeocarpus floribundus. researchgate.netmdpi.com
| Plant Species | Common Name | Reference |
|---|---|---|
| Moringa oleifera | Moringa | nih.gov |
| Phaseolus vulgaris | Kidney Bean | hmdb.ca |
| Capsicum annuum | Bell Pepper | hmdb.ca |
| Euphorbia esula | Leafy Spurge | mdpi.com |
| Elaeocarpus floribundus | - | researchgate.net |
| Nicotiana tabacum | Tobacco | researchgate.net |
The distribution of this compound can be specific to certain tissues within a plant. For instance, in tobacco plants (Nicotiana tabacum) immunized by foliar inoculation with the tobacco mosaic virus, this compound has been shown to accumulate in the uninfected stem tissue. researchgate.net
While the direct precursor to this compound, β-ionone, is known to accumulate in the roots of certain carrot genotypes (specifically orange and purple varieties), the presence of the hydroxylated form in carrot roots is not explicitly detailed in the same studies. nih.gov The primary precursor, β-carotene, is found in high concentrations in carrot roots, particularly in the outer tissues compared to the inner tissues. mdpi.comnih.gov
Detection in Animal-Derived Products
Beyond the plant kingdom, this compound has been detected in animal products. Specifically, it has been quantified in raw cow's milk. A study on volatile compounds in milk from cows with diets based on hay reported the presence of the compound.
| Product | Source Animal | Finding | Reference |
|---|---|---|---|
| Raw Milk | Cow (Bos taurus) | Detected and quantified at an average concentration of 0.00133 µM in samples from hay-based diets. | bovinedb.ca |
Microbial and Fungal Production and Accumulation
Microorganisms, including both fungi and bacteria, are capable of producing this compound through biotransformation processes. These organisms can modify related precursor compounds into the hydroxylated form.
Fungal biotransformation studies have shown that while many fungi primarily oxidize β-ionone at other positions, Penicillium roqueforti is capable of producing a small amount of 3-hydroxy-β-ionone. nih.gov
More specific production has been identified in bacteria. The soil-dwelling myxobacterium Sorangium cellulosum So ce56 produces a cytochrome P450 enzyme, CYP264B1, which acts as a sesquiterpene hydroxylase. nih.govresearchgate.net This enzyme has been shown to regioselectively hydroxylate β-ionone at the C-3 position to produce 3-hydroxy-β-ionone. nih.govresearchgate.net
| Organism | Type | Process | Reference |
|---|---|---|---|
| Penicillium roqueforti | Fungus | Biotransformation of β-ionone. | nih.gov |
| Sorangium cellulosum So ce56 | Bacterium | Enzymatic hydroxylation of β-ionone via CYP264B1 enzyme. | nih.govresearchgate.net |
Advanced Analytical Techniques for Research on 3r Hydroxy Beta Ionone
Chromatographic Methodologies for Isolation and Quantification
Chromatography is a fundamental technique for separating and quantifying (3R)-hydroxy-beta-ionone from complex mixtures. The choice of method depends on the specific analytical goal, whether it is separating it from its stereoisomer or detecting trace amounts.
The separation of enantiomers, such as this compound and its (3S) counterpart, is a critical challenge in analytical chemistry that cannot be achieved with standard HPLC methods. Chiral HPLC is the premier technique for this purpose, employing a chiral stationary phase (CSP) to create a chiral environment where the two enantiomers interact differently, leading to their separation. phenomenex.com
The selection of the mobile phase is also critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize separation. chromatographyonline.com The assessment of enantiomeric purity is a direct application of this technique, where the peak area of each enantiomer in the chromatogram is used to determine the enantiomeric excess (ee) of a sample.
Table 1: Key Parameters in Chiral HPLC Method Development for this compound
| Parameter | Description | Typical Selections for Chiral Alcohols |
|---|---|---|
| Chiral Stationary Phase (CSP) | The core component providing stereoselective interactions. | Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD), Cyclodextrin-based (e.g., CYCLOBOND™) |
| Mobile Phase | The solvent that carries the analyte through the column. | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water or Methanol/Water |
| Detector | The device used to detect the analyte as it elutes. | UV-Vis Detector (if chromophore present), Refractive Index Detector, Chiral Detectors (e.g., Circular Dichroism) |
| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min |
| Column Temperature | Can influence the thermodynamics of the chiral recognition process. | Often controlled between 20°C and 40°C |
This table is illustrative and specific conditions would require experimental optimization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly sensitive technique for the detection and quantification of volatile and semi-volatile compounds like this compound. emerypharma.com The GC component separates individual compounds from a mixture based on their volatility and interaction with the stationary phase of the capillary column. The MS component then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio (m/z), providing both a unique fragmentation pattern (mass spectrum) for identification and a signal intensity for quantification. storkapp.me
For compounds containing polar functional groups like the hydroxyl group in this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape. emerypharma.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common strategy that replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) group.
For quantification, GC-MS can be operated in selected ion monitoring (SIM) mode. researcher.life Instead of scanning the entire mass range, the mass spectrometer is set to detect only a few characteristic fragment ions of the target analyte. This approach significantly increases sensitivity and selectivity, allowing for the detection of trace levels of the compound in complex matrices. researcher.life
Table 2: Typical GC-MS Parameters for the Analysis of Hydroxylated Ionones
| Parameter | Description | Example Condition |
|---|---|---|
| GC Column | A capillary column with a specific stationary phase. | DB-WAX or DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | An inert gas to carry the sample through the column. | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Oven Temperature Program | A controlled temperature ramp to separate compounds. | Initial 50°C, ramp to 250°C at 10°C/min, hold for 5 min |
| Injection Mode | Method of introducing the sample into the GC. | Splitless or Split (e.g., 50:1 ratio) |
| Ionization Mode | Method for ionizing the compound in the MS source. | Electron Ionization (EI) at 70 eV |
| MS Detection Mode | Full scan for identification or SIM for quantification. | Full Scan (m/z 40-400); SIM (monitoring specific ions for the TMS-derivative) |
This table provides representative parameters that would be optimized for a specific application.
Spectroscopic Characterization and Structural Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy)
While chromatography can separate and quantify this compound, spectroscopic techniques are essential for unambiguously confirming its molecular structure. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation in organic chemistry. nih.gov
¹H NMR spectroscopy provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. For this compound, this would allow for the identification of signals corresponding to the methyl groups, the protons on the cyclohexene (B86901) ring, and the proton on the carbon bearing the hydroxyl group.
¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. researchgate.net Combining ¹H and ¹³C NMR data helps to build a complete picture of the carbon skeleton.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity within the molecule.
COSY shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to.
HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.
These combined NMR experiments can definitively confirm the structure of this compound, including the position of the hydroxyl group and the double bond.
Isotopic Labeling Strategies for Metabolic Tracing (e.g., ¹³C enrichment)
Isotopic labeling is a sophisticated strategy used to trace the metabolic fate of a compound within a biological system. nih.gov By replacing one or more atoms in the this compound molecule with a heavy isotope, such as Carbon-13 (¹³C), researchers can follow the labeled molecule and its breakdown products (metabolites) through various metabolic pathways. nih.gov
The process involves synthesizing ¹³C-enriched this compound and introducing it to a biological system (e.g., cell culture, plant, or animal). After a certain period, samples are collected, and metabolites are extracted. Mass spectrometry (either GC-MS or LC-MS) is then used to analyze the samples. The mass spectrometer can distinguish between the naturally occurring ¹²C-containing metabolites and the ¹³C-enriched metabolites due to their mass difference. springernature.com
By identifying the molecules that contain the ¹³C label, researchers can map the metabolic pathways in which this compound is involved. researchgate.net This technique can reveal how the compound is modified, degraded, or incorporated into other molecules, providing invaluable insights into its biological role and function. nih.gov
Emerging Research Directions and Future Applications
Elucidation of Comprehensive Receptor Interactions and Downstream Signaling Pathways
The expanding research into (3R)-hydroxy-beta-ionone, a C13-apocarotenoid, is progressively uncovering its role as a significant signaling molecule. researchgate.net Apocarotenoids are recognized as ancient signaling molecules that have played crucial roles in biological communication and adaptation throughout evolutionary history. researchgate.net While specific receptors for many apocarotenoids are still being identified, studies on this compound and related compounds have begun to map their interactions with key cellular pathways.
In mammalian systems, research has highlighted the interaction of 3-hydroxy-β-ionone (3-HBI) with the Transforming Growth Factor-β (TGF-β)/SMAD2/3 signaling pathway, which is crucial in cellular processes like growth, differentiation, and fibrosis. researchgate.net Molecular docking studies have indicated a high binding affinity between 3-HBI and key proteins within this pathway. researchgate.net Subsequent analyses have shown that 3-HBI can suppress the expression of pathway components including SMAD2, SMAD3, and SMAD4. researchgate.net Further molecular modeling has also predicted interactions with proteins central to apoptosis, such as Bax, Bcl-2, and caspase-3, suggesting a role in regulating programmed cell death. mdpi.com
In the context of plant biology, C13-apocarotenoids have been shown to function as allosteric enhancers. researchgate.net Research demonstrates that these compounds can interact with the plant glycosyltransferase NbUGT72AY1. researchgate.net This interaction induces conformational changes in the enzyme's catalytic center, which in turn reduces its inherent unproductive activity and enhances its catalytic efficiency for specific substrates like hydroxycoumarins, which are involved in plant protection. researchgate.net Apocarotenoids, including phytohormones like abscisic acid (ABA) and strigolactones (SLs), are vital for regulating plant growth and responses to stress, often through complex interactions with other hormonal pathways involving gibberellins (B7789140), ethylene, and auxins. nih.gov
Development of Structure-Activity Relationship (SAR) Models for Bioactivity Enhancement
Understanding the relationship between the structure of this compound and its biological activity is fundamental for enhancing its therapeutic and biotechnological potential. Although formal SAR models are still emerging, significant insights can be drawn from synthetic and biotransformation studies.
This compound and its stereoisomer, (3S)-3-hydroxy-β-ionone, are valuable chiral intermediates in the synthesis of more complex, optically active carotenoids that possess significant biological activities. thieme-connect.comresearchgate.net For instance, they serve as key building blocks for carotenoids like (3R)-β-cryptoxanthin and various stereoisomers of zeaxanthin. researchgate.netgoogle.com These synthesis strategies, which modify the core ionone (B8125255) structure, underscore a fundamental SAR principle: the 3-hydroxy-β-ionone scaffold is a versatile template that can be elaborated to produce compounds with potent antioxidant and anti-inflammatory properties. researchgate.net
Biotransformation studies using fungal species further illuminate the structural determinants of bioactivity. When various ionone isomers are used as substrates, fungi can produce a range of oxidized products, including hydroxy-, keto-, and epoxy-derivatives. nih.gov For example, the biotransformation of β-ionone can yield 4-hydroxy and 4-keto derivatives as primary products, with smaller amounts of 2-hydroxy and 3-hydroxy-β-ionone also being formed. nih.gov The specific position of the newly introduced functional groups is dictated by both the substrate structure and the enzymatic machinery of the fungal species. nih.gov These derivatives often exhibit altered physicochemical properties, such as reduced volatility and increased "substantivity" (a long-lasting odor), which is highly valued in the fragrance industry. nih.gov The creation of these diverse derivatives provides a platform for screening compounds with enhanced or novel biological activities, thereby contributing empirical data crucial for developing predictive SAR models.
Innovative Bioproduction Platforms for Sustainable Supply
The chemical synthesis of C13-apocarotenoids has historically dominated the flavor and fragrance industry. researchgate.netresearchgate.net However, growing consumer demand for natural and sustainable products has spurred the development of innovative bioproduction alternatives. researchgate.net Metabolic engineering of microorganisms has emerged as a highly promising approach for the sustainable and scalable production of this compound and related compounds. researchgate.net
Microbial hosts such as Escherichia coli, Saccharomyces cerevisiae, and the oleaginous yeast Yarrowia lipolytica have been successfully engineered to produce carotenoids and their apocarotenoid derivatives. nih.govfrontiersin.org The core strategy involves reconstructing the carotenoid biosynthetic pathway in these non-carotenogenic microbes. nih.gov This typically requires the introduction of genes for the mevalonate (B85504) (MVA) or 2-C-methyl-d-erythritol 4-phosphate (MEP) pathways, which produce the isoprenoid precursors, followed by genes for carotenoid synthesis. nih.govmdpi.com
A critical step in producing C13-apocarotenoids is the specific cleavage of the parent carotenoid, such as β-carotene. nih.gov This reaction is catalyzed by Carotenoid Cleavage Dioxygenases (CCDs), making the efficiency of these enzymes a crucial metabolic node for optimizing product yield. researchgate.netnih.gov Significant research efforts have focused on identifying and characterizing CCD enzymes from various plant species and engineering them for improved performance. researchgate.net
Recent breakthroughs have demonstrated the high potential of these platforms. By engineering Yarrowia lipolytica with high membrane affinity variants of a CCD enzyme, researchers achieved a production titer of 4 g/L of β-ionone when grown on hydrolysates from food and agricultural waste. frontiersin.org This represents the highest yield reported for this compound via fermentation to date. frontiersin.org Such integrated processes, which convert low-cost, renewable biomass into high-value chemicals, exemplify the potential of biotechnology to establish a sustainable supply chain for apocarotenoids. frontiersin.org
| Microorganism | Key Engineering Strategy | Reported Titer (g/L) | Productivity (mg/L/h) |
|---|---|---|---|
| Yarrowia lipolytica | Engineered with high membrane affinity PhCCD1; fermentation on food waste hydrolysate | 4.0 | 13.9 |
| Yarrowia lipolytica | Modular pathway engineering | 1.0 | 2.7 |
| Escherichia coli | Pathway optimization | 0.5 | 10.0 |
| Saccharomyces cerevisiae | Expression of β-carotene pathway and RiCCD1 | 0.4 | 2.5 |
Investigation of Synergistic Bioactivities in Complex Biological Systems
The biological functions of this compound and related C13-apocarotenoids are often realized through intricate interactions within complex biological systems. Emerging research indicates that these molecules can act synergistically with other compounds and pathways to modulate physiological responses.
A notable example of this is the role of C13-apocarotenoids as allosteric enhancers of plant enzymes. researchgate.net Studies have shown their ability to interact with glycosyltransferases involved in plant defense, altering the enzyme's conformation to increase its catalytic activity for protective substrates. researchgate.net This demonstrates a sophisticated mechanism where an apocarotenoid can amplify a plant's defense response by modulating the activity of key enzymes.
In plants, apocarotenoids are integral components of the hormonal signaling network that governs development and stress adaptation. nih.gov Phytohormones derived from apocarotenoids, such as abscisic acid (ABA), engage in both synergistic and antagonistic interactions with other hormones like gibberellins and auxins to fine-tune the plant's response to environmental challenges. nih.gov Furthermore, the accumulation of β-ionone and its 3-hydroxy esters has been associated with induced systemic resistance in tobacco plants against pathogens. researchgate.net This suggests that these compounds are part of a coordinated defense response, working in concert with other signaling molecules and defense compounds to protect the plant. The molecule's known allelopathic activity further points to its role in mediating complex interspecies interactions within an ecosystem. researchgate.net
Potential for Phytoremediation and Agro-Biotechnological Applications
While the direct role of this compound in phytoremediation is not yet well-documented, its diverse biological activities present significant potential for various agro-biotechnological applications, particularly in crop protection and growth regulation.
One of the most promising applications lies in its allelopathic properties. This compound has been identified as a potent plant growth inhibitor, showing significant phytotoxic effects on the seedling growth of various species. researchgate.net This inhibitory action could be harnessed for the development of natural herbicides, offering an environmentally benign alternative to synthetic chemicals for weed management. researchgate.net
| Parameter | I50 Value (mM) |
|---|---|
| Hypocotyl Growth Inhibition | 0.05 |
| Root Growth Inhibition | 0.07 |
Data sourced from a study on the phytotoxicity of compounds from *Elaeocarpus floribundus. researchgate.net The I50 value represents the concentration required to inhibit growth by 50%.*
Q & A
Basic: What analytical methods are recommended for characterizing (3R)-hydroxy-β-ionone in experimental samples?
Answer:
Characterization of (3R)-hydroxy-β-ionone requires a combination of chromatographic and spectroscopic techniques. Gas chromatography-mass spectrometry (GC-MS) is ideal for volatile derivatives, with reference spectra available in the NIST Chemistry WebBook . For stereochemical confirmation, nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve the (3R) configuration by analyzing coupling constants and chemical shifts . High-resolution mass spectrometry (HRMS) should be used to verify molecular weight (CHO, theoretical 208.1463 g/mol) .
Basic: How can researchers ensure accurate quantification of (3R)-hydroxy-β-ionone in complex matrices?
Answer:
Quantification demands rigorous calibration using certified reference standards. Internal standards (e.g., deuterated analogs) minimize matrix effects in LC-MS/MS or GC-MS workflows . For plant or biological extracts, solid-phase extraction (SPE) or liquid-liquid partitioning improves selectivity. Triplicate measurements and blank controls are critical to account for instrument drift and contamination .
Advanced: What strategies resolve contradictions in reported bioactivity data for (3R)-hydroxy-β-ionone across studies?
Answer:
Discrepancies often arise from variations in stereochemical purity, solvent effects, or cell line specificity. Researchers should:
- Validate compound enantiopurity via chiral chromatography .
- Replicate assays under standardized conditions (e.g., pH, temperature) .
- Perform dose-response curves with positive/negative controls to contextualize potency .
Meta-analyses of existing data can identify confounding variables, such as solvent-induced cytotoxicity masking true bioactivity .
Advanced: How does the stereochemistry of (3R)-hydroxy-β-ionone influence its interactions with biological targets?
Answer:
The (3R) configuration determines spatial compatibility with enzyme active sites or receptors. For example, molecular docking studies reveal that the hydroxyl group’s orientation affects hydrogen bonding with cytochrome P450 enzymes . Comparative studies using (3S)-enantiomers or racemic mixtures are essential to isolate stereospecific effects. Circular dichroism (CD) spectroscopy can monitor conformational changes in protein-ligand complexes .
Advanced: What synthetic routes optimize enantioselective production of (3R)-hydroxy-β-ionone?
Answer:
Enantioselective synthesis can be achieved via:
- Biocatalysis : Ketoreductases or alcohol dehydrogenases selectively reduce β-ionone derivatives to the (3R)-form, achieving >90% enantiomeric excess (ee) under mild conditions .
- Asymmetric aldol reactions : Chiral catalysts (e.g., proline derivatives) control stereochemistry during C–C bond formation .
- Chiral resolution : Racemic mixtures can be separated using amylose-based chiral columns in preparative HPLC .
Advanced: How should researchers design degradation studies to assess (3R)-hydroxy-β-ionone stability?
Answer:
Controlled degradation studies require:
- Environmental simulation : Expose the compound to UV light, heat (40–60°C), or oxidative agents (HO) to mimic storage/processing conditions .
- Analytical monitoring : Track degradation products via UPLC-QTOF-MS, focusing on m/z shifts indicative of oxidation or ring-opening .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life under varying humidity and temperature .
Advanced: What statistical approaches address variability in (3R)-hydroxy-β-ionone extraction efficiency from natural sources?
Answer:
Employ multivariate analysis (e.g., ANOVA or principal component analysis) to identify critical factors (e.g., solvent polarity, extraction time). Response surface methodology (RSM) optimizes conditions for maximal yield . For small sample sizes, non-parametric tests (e.g., Kruskal-Wallis) reduce false positives .
Advanced: How can isotopic labeling elucidate the metabolic fate of (3R)-hydroxy-β-ionone in vivo?
Answer:
Synthesize - or -labeled analogs to track metabolic pathways via isotope-ratio mass spectrometry (IRMS). Pulse-chase experiments in model organisms (e.g., rodents) combined with tissue-specific LC-MS/MS profiling identify primary metabolites and excretion routes .
Advanced: What are the limitations of current computational models predicting (3R)-hydroxy-β-ionone reactivity?
Answer:
Density functional theory (DFT) models often underestimate solvent effects or fail to account for dynamic stereochemical changes. Hybrid QM/MM (quantum mechanics/molecular mechanics) simulations improve accuracy but require high computational resources . Experimental validation via kinetic isotope effects (KIEs) is recommended to refine theoretical predictions .
Advanced: How do researchers reconcile discrepancies between in vitro and in vivo bioactivity data for (3R)-hydroxy-β-ionone?
Answer:
Address pharmacokinetic factors (e.g., bioavailability, plasma protein binding) using physiologically based pharmacokinetic (PBPK) modeling . Comparative metabolomics identifies in vivo detoxification pathways (e.g., glucuronidation) that reduce active compound levels . Microdialysis in target tissues can directly measure unbound concentrations, bridging in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
